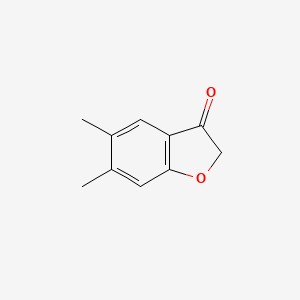
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the CAS Number: 20895-43-6 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-dimethyl-1-benzofuran-3(2H)-one . The InChI code is 1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a melting point of 105-107 degrees Celsius .Scientific Research Applications
Synthesis and Environmental Impact
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, as a benzofuran derivative, is a compound of interest in pharmaceutical and chemical research. A notable study by Békássy et al. (2007) demonstrated an environmentally friendly synthesis route for benzofuran derivatives. This method, differing from traditional approaches that use harmful reagents, achieved a 60% preparative yield through a solvent-free reaction catalyzed by solid acids, marking a significant step towards sustainable chemical synthesis (Békássy et al., 2007).
Pharmaceutical Applications
The pharmaceutical relevance of benzofuran derivatives has been explored in several studies. For instance, Rajanarendar et al. (2013) synthesized novel dihydro benzofuran compounds, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds showed significant activities, comparable to standard drugs, highlighting the potential of benzofuran derivatives in medical applications (Rajanarendar et al., 2013).
Chemical and Structural Analysis
The structural and chemical properties of benzofuran derivatives have been the subject of extensive research. Nematollahi et al. (2004) developed an efficient electrochemical method for synthesizing new benzofuran derivatives, demonstrating the versatility of these compounds in chemical synthesis (Nematollahi et al., 2004).
Biological and Medicinal Research
Benzofuran derivatives have also been investigated for their biological and medicinal properties. Song & Raskin (2002) isolated a new benzofuran dimer with significant inhibitory activity against prolyl endopeptidase, an enzyme implicated in various diseases. This study underscores the potential of benzofuran derivatives in developing new therapeutic agents (Song & Raskin, 2002).
Antiviral Research
Jang et al. (2016) explored the antiviral activities of a spiro compound derived from benzofuran against influenza A and B viruses, identifying its potential as a novel antiviral agent. This study highlighted the compound's mechanism of action and its effectiveness in inhibiting viral replication (Jang et al., 2016).
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in different ways depending on their structure . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHZNVNCNPKREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

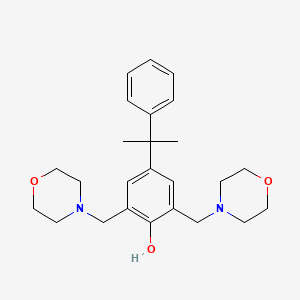
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
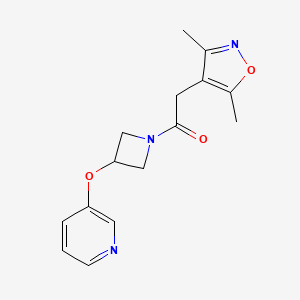
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)
![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)
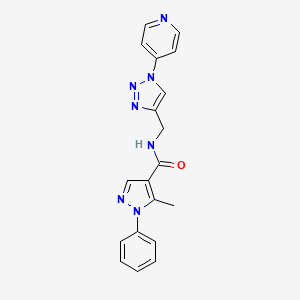

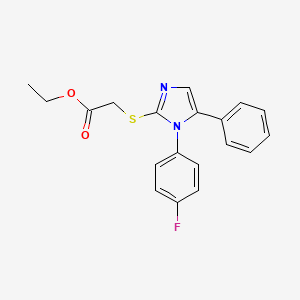
![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)